molecular formula C17H21N3O2S2 B6574351 1-(4-Acetylpiperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one CAS No. 1017662-95-1

1-(4-Acetylpiperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one

Cat. No.: B6574351
CAS No.: 1017662-95-1
M. Wt: 363.5 g/mol
InChI Key: KYXVZRGVWLCGLV-UHFFFAOYSA-N
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Description

This compound features a propan-1-one backbone substituted with a 4-acetylpiperazine group and a 2-methyl-4-(thiophen-2-yl)thiazol-5-yl moiety.

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c1-12-18-17(14-4-3-11-23-14)15(24-12)5-6-16(22)20-9-7-19(8-10-20)13(2)21/h3-4,11H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXVZRGVWLCGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)N2CCN(CC2)C(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylpiperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of a thiourea derivative with an α-haloketone.

    Formation of the Piperazine Ring: The piperazine ring can be introduced through the reaction of ethylenediamine with a suitable dihaloalkane.

    Coupling of the Rings: The thiazole and piperazine rings are then coupled through a multi-step process involving the formation of intermediate compounds.

    Acetylation: The final step involves the acetylation of the piperazine ring using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylpiperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with halogen atoms or other substituents replacing hydrogen atoms.

Scientific Research Applications

1-(4-Acetylpiperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: Used in studies to understand the interaction of complex organic molecules with biological systems.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Arylpiperazine and Thiazole/Thiophene Moieties

Compound 12l ()
  • Structure: 2-(4-(4-Acetylpiperazin-1-yl)phenylamino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile.
  • Key Differences : Replaces the propan-1-one backbone with a pyrimidine-carbonitrile core. Retains the acetylpiperazine and methylthiazole groups but lacks the thiophene substituent.
  • Properties : Melting point = 226–228°C, purity = 98%. Likely targets CDK9 due to pyrimidine scaffold .
Compound 7e ()
  • Structure : 1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one.
  • Key Differences : Replaces thiophene-thiazole with benzo[b]thiophene and substitutes acetylpiperazine with pyridinylpiperazine.
  • Properties : Exhibits micromolar affinity for 5-HT1A receptors (Ki = 2.30 μM), highlighting the role of arylpiperazine in CNS targeting .
Compound 21 ()
  • Structure : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one.
  • Key Differences : Replaces thiophene-thiazole with a thiophene-thioether group and substitutes acetylpiperazine with a chlorotrifluoromethylpyridinylpiperazine.

Analogues with Thiazole-Thiophene Hybrids

Compound IIb ()
  • Structure : 1-(5-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)propan-1-one.
  • Key Differences : Retains the propan-1-one and thiophene groups but replaces thiazole with a dihydropyrazole core.
  • Properties: Evaluated for antitumor activity (HEPG-2, HCT-116), indicating the therapeutic relevance of thiophene-propanone hybrids .
Compound 30b ()
  • Structure : 1-(4-(4-(2-Isopropyl-4-methylthiazol-5-yl)-5-(p-tolyl)thiophen-2-yl)phenyl)propan-1-one.
  • Key Differences: Extends the thiophene-thiazole system with a p-tolyl group and substitutes acetylpiperazine with a phenyl-propanone.
  • Properties : Synthesized via Pd-catalyzed C–H activation (73% yield), emphasizing stability of thiophene-thiazole motifs .

Biological Activity

1-(4-Acetylpiperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one, a compound characterized by its unique structural elements including a piperazine ring and thiazole-thiophene moieties, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. The presence of both thiophene and thiazole rings contributes to its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC17H21N3O2S2
Molecular Weight357.50 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Biological Activity

The biological activity of this compound has been evaluated in various studies, demonstrating significant potential in several areas:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related thiazole and thiophene derivatives. For instance, compounds with similar structures have shown effectiveness against multi-drug resistant (MDR) pathogens. One study reported that derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity .

Antitumor Activity

Research into the antitumor potential of thiophene-containing compounds has revealed promising results. A series of synthesized derivatives were tested against HepG2 (liver cancer) and A549 (lung cancer) cell lines, showing significant cytotoxic effects compared to standard treatments like cisplatin . The mechanism often involves the inhibition of key enzymes associated with tumor growth.

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit critical pathways involved in cell proliferation or microbial resistance, leading to its observed biological effects.

Case Studies

Case Study 1: Antimicrobial Evaluation
A study conducted by Mohamed et al. evaluated a series of thiazole-thiophene derivatives, including those similar to our compound, for their antimicrobial properties. They found that certain derivatives not only inhibited bacterial growth but also prevented biofilm formation, which is crucial in treating chronic infections .

Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of thiophene derivatives against human cancer cell lines. Compounds demonstrated IC50 values indicating effective inhibition of cell viability, suggesting their potential as lead compounds for further development in cancer therapy .

Research Findings Summary

The following table summarizes key findings from recent research on related compounds:

Study Activity Target Results
Mohamed et al. AntimicrobialMDR PathogensMIC values: 0.22 - 0.25 μg/mL
Research on Thiazoles AntitumorHepG2, A549 Cell LinesSignificant cytotoxicity compared to cisplatin

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